molecular formula C13H23N5O2 B8044635 1-Amino-6-(dimethylamino)-3-[(2-methylcyclohexyl)methyl]-1,3,5-triazine-2,4-dione

1-Amino-6-(dimethylamino)-3-[(2-methylcyclohexyl)methyl]-1,3,5-triazine-2,4-dione

Cat. No.: B8044635
M. Wt: 281.35 g/mol
InChI Key: DXWJREUBDPNGAF-UHFFFAOYSA-N
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Description

Compound “1-Amino-6-(dimethylamino)-3-[(2-methylcyclohexyl)methyl]-1,3,5-triazine-2,4-dione” is a chemical entity registered in the PubChem database. It is a synthetic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound’s unique structure and properties make it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “1-Amino-6-(dimethylamino)-3-[(2-methylcyclohexyl)methyl]-1,3,5-triazine-2,4-dione” involves multiple steps, typically starting from readily available starting materials. The synthetic route may include:

    Step 1: Formation of an intermediate through a condensation reaction.

    Step 2: Cyclization of the intermediate under acidic or basic conditions.

    Step 3: Purification of the final product using recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of “this compound” may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: “this compound” can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Chemistry:

  • Used as a reagent in organic synthesis.
  • Intermediate in the synthesis of complex molecules.

Biology:

  • Potential use in biochemical assays.
  • Studied for its interaction with biological macromolecules.

Medicine:

  • Investigated for its pharmacological properties.
  • Potential therapeutic applications in treating specific diseases.

Industry:

  • Utilized in the production of specialty chemicals.
  • Application in the development of new materials.

Mechanism of Action

The mechanism of action of “1-Amino-6-(dimethylamino)-3-[(2-methylcyclohexyl)methyl]-1,3,5-triazine-2,4-dione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

  • “CID 132989497”
  • “CID 132989498”
  • “CID 132989499”

Comparison:

    Structural Differences: “1-Amino-6-(dimethylamino)-3-[(2-methylcyclohexyl)methyl]-1,3,5-triazine-2,4-dione” has unique functional groups that differentiate it from similar compounds.

    Reactivity: The reactivity of “this compound” may vary compared to its analogs due to differences in electronic and steric effects.

    Applications: While similar compounds may have overlapping applications, “this compound” may offer distinct advantages in specific contexts, such as higher potency or selectivity in biological assays.

Properties

IUPAC Name

1-amino-6-(dimethylamino)-3-[(2-methylcyclohexyl)methyl]-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O2/c1-9-6-4-5-7-10(9)8-17-12(19)15-11(16(2)3)18(14)13(17)20/h9-10H,4-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWJREUBDPNGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1CN2C(=O)N=C(N(C2=O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCC1CN2C(=O)N=C(N(C2=O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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